Butyl[1-(4-ethylphenyl)ethyl]amine
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Overview
Description
Butyl[1-(4-ethylphenyl)ethyl]amine is an organic compound with the molecular formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol . It is a derivative of butylamine, where the butyl group is attached to a 1-(4-ethylphenyl)ethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(4-ethylphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reductive amination of 1-(4-ethylphenyl)ethanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation processes. These methods often employ palladium or platinum catalysts to facilitate the reduction of the corresponding imine intermediate to the desired amine product .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(4-ethylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Butyl[1-(4-ethylphenyl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl[1-(4-ethylphenyl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a butyl group attached to an amino group.
1-(4-ethylphenyl)ethanone: A ketone that serves as a precursor in the synthesis of Butyl[1-(4-ethylphenyl)ethyl]amine.
N-Butylbenzylamine: An amine with a butyl group attached to a benzyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a butyl group with a 1-(4-ethylphenyl)ethyl group makes it particularly useful in various research and industrial applications .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-6-11-15-12(3)14-9-7-13(5-2)8-10-14/h7-10,12,15H,4-6,11H2,1-3H3 |
InChI Key |
ROVKLHFGQXTOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=C(C=C1)CC |
Origin of Product |
United States |
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